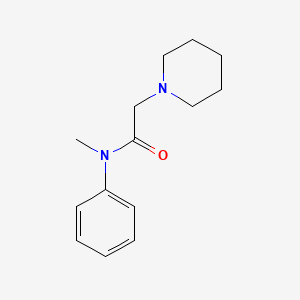![molecular formula C11H16BrNOS B7501175 N-[(5-bromothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7501175.png)
N-[(5-bromothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(5-bromothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide, also known as Brucine, is a chemical compound that has been widely used in scientific research. It is a member of the alkaloid family and is derived from the seeds of Strychnos nux-vomica, a tree native to Southeast Asia. Brucine has been extensively studied for its potential applications in the field of pharmacology due to its unique chemical properties.
作用機序
The mechanism of action of N-[(5-bromothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide is not fully understood. However, it is believed to work by inhibiting the activity of the neurotransmitter glycine. Glycine is an inhibitory neurotransmitter that plays a role in the central nervous system. By inhibiting the activity of glycine, N-[(5-bromothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide is thought to reduce pain and inflammation.
Biochemical and Physiological Effects:
N-[(5-bromothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models. N-[(5-bromothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide has also been shown to have antipyretic effects, reducing fever in animal models. Additionally, N-[(5-bromothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide has been shown to have a neuroprotective effect, protecting neurons from damage caused by oxidative stress.
実験室実験の利点と制限
One of the main advantages of using N-[(5-bromothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide in lab experiments is its high purity. N-[(5-bromothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide can be synthesized with a high degree of purity, making it ideal for use in experiments. Additionally, N-[(5-bromothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide is relatively stable, making it easy to store and transport. However, one of the main limitations of using N-[(5-bromothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide in lab experiments is its toxicity. N-[(5-bromothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide is highly toxic and can be dangerous if not handled properly.
将来の方向性
There are many potential future directions for research on N-[(5-bromothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide. One area of research could focus on the development of new synthetic methods for N-[(5-bromothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide that are more efficient and cost-effective. Additionally, research could focus on the development of new applications for N-[(5-bromothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide in the field of pharmacology. Finally, research could focus on the development of new methods for reducing the toxicity of N-[(5-bromothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide, making it safer to handle in lab experiments.
合成法
N-[(5-bromothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide can be synthesized using a variety of methods, including the reduction of strychnine and the bromination of 2-vinylthiophene. The most common method for synthesizing N-[(5-bromothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide is through the reduction of strychnine using zinc and hydrochloric acid. This method is preferred due to its simplicity and high yield.
科学的研究の応用
N-[(5-bromothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide has been used in a wide range of scientific research applications. It has been studied for its potential use as an analgesic, antipyretic, and anti-inflammatory agent. N-[(5-bromothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide has also been investigated for its potential to treat neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, N-[(5-bromothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide has been studied for its potential to inhibit the growth of cancer cells.
特性
IUPAC Name |
N-[(5-bromothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNOS/c1-11(2,3)10(14)13(4)7-8-5-6-9(12)15-8/h5-6H,7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWOJBNQTAOJCRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N(C)CC1=CC=C(S1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-bromothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,6-dimethyl-N-(1-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7501100.png)
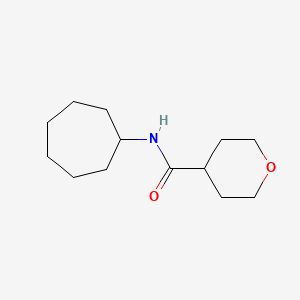
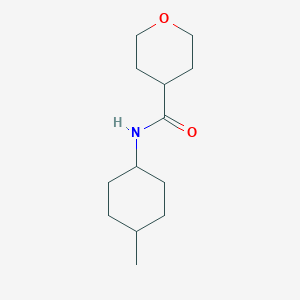
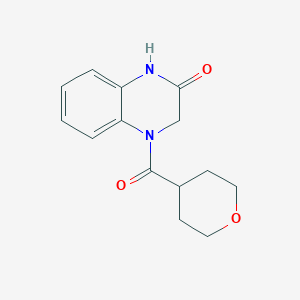
![1-ethyl-N-methyl-N-(1-methylpiperidin-4-yl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7501114.png)
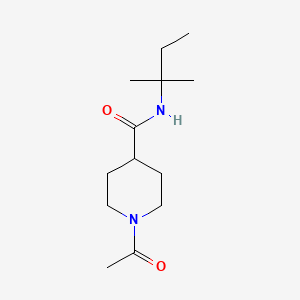
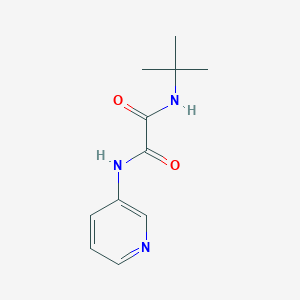
![N-[(5-chlorothiophen-2-yl)methyl]-N,2-dimethylpropanamide](/img/structure/B7501144.png)
![6-(furan-2-yl)-3-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7501150.png)
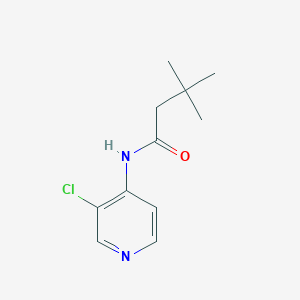
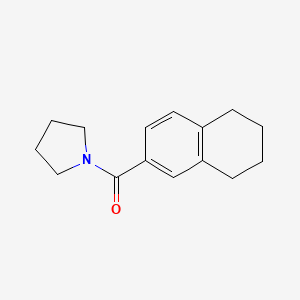
![N-[2-(azetidin-1-yl)-2-oxoethyl]-4-methylbenzamide](/img/structure/B7501191.png)
![N-[2-(azetidin-1-yl)-2-oxoethyl]-3-chlorobenzamide](/img/structure/B7501194.png)
